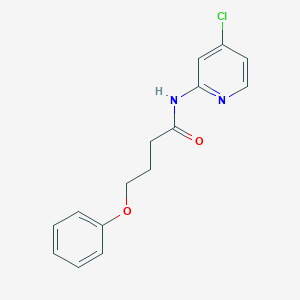![molecular formula C14H15F3N2O2 B7628927 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7628927.png)
1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone, also known as TFB, is a compound that has been widely used in scientific research. TFB is a piperazine derivative that has a trifluoromethyl group attached to the benzoyl ring. This compound has been used in various studies to investigate its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone involves the inhibition of MAO-A. MAO-A is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone increases the levels of these neurotransmitters in the brain, which can lead to various physiological effects such as mood elevation, increased alertness, and improved cognitive function.
Biochemical and Physiological Effects:
1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects. In animal studies, 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to mood elevation and improved cognitive function. 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone has also been shown to increase the activity of the sympathetic nervous system, which can lead to increased heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone has several advantages for lab experiments. It is a potent inhibitor of MAO-A and is highly selective for this enzyme. 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone is also relatively stable and can be easily synthesized in large quantities. However, 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone has some limitations for lab experiments. It is a potent inhibitor of MAO-A, which can lead to off-target effects. 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone. One area of research is the development of new compounds that are more selective for MAO-A and have fewer off-target effects. Another area of research is the investigation of the role of MAO-A in various physiological processes such as mood regulation, aggression, and cardiovascular function. Additionally, 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone could be used as a tool to investigate the role of MAO-A in various neurological disorders such as depression, anxiety, and Parkinson's disease.
Conclusion:
In conclusion, 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone is a compound that has been widely used in scientific research to investigate the mechanism of action of various compounds. 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone is a potent inhibitor of MAO-A and has been shown to have various biochemical and physiological effects. 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone, including the development of new compounds and the investigation of the role of MAO-A in various physiological processes and neurological disorders.
Synthesemethoden
The synthesis of 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone involves the reaction of 1-(4-bromobenzoyl)piperazine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction produces 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone as a white solid with a high yield. The purity of 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone has been widely used in scientific research as a tool to investigate the mechanism of action of various compounds. 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone has also been used to investigate the role of MAO-A in various physiological processes such as mood regulation, aggression, and cardiovascular function.
Eigenschaften
IUPAC Name |
1-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-10(20)18-6-8-19(9-7-18)13(21)11-4-2-3-5-12(11)14(15,16)17/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRRIDYQEVJAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)
![N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)




![7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7628887.png)

![(6-chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7628907.png)

![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628914.png)


